2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine

5-HT1D Agonism Serotonin Receptor Pharmacology Structure-Activity Relationship (SAR)

Serotonin receptor pharmacology studies are frequently compromised by poor subtype selectivity of conventional tryptamine probes, leading to ambiguous data when dissecting 5-HT1D-mediated signaling pathways. 2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine (CAS 17725-95-0) directly resolves this with a unique 2,7-dimethyl substitution pattern that confers selective 5-HT1D agonist activity validated in functional assays. • Enables selective 5-HT1D receptor profiling in GTPγS binding, cAMP inhibition, and electrophysiology studies without cross-activation of 5-HT2A or 5-HT1B subtypes • Serves as a regioselective indole building block with a primary amine handle for reductive amination, acylation, and sulfonylation in medicinal chemistry programs • Supplied at ≥98% purity with full Certificate of Analysis, ensuring reliable lot-to-lot consistency for multi-step synthetic sequences and analytical method validation

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 17725-95-0
Cat. No. B185901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine
CAS17725-95-0
Synonyms2-(2,7-DIMETHYL-1H-INDOL-3-YL)-ETHYLAMINE
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=C(N2)C)CCN
InChIInChI=1S/C12H16N2/c1-8-4-3-5-11-10(6-7-13)9(2)14-12(8)11/h3-5,14H,6-7,13H2,1-2H3
InChIKeyMRCZUYPMFAPJQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine (CAS 17725-95-0): A Dimethylated Tryptamine Building Block for Serotonergic Probe Synthesis


2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine (CAS 17725-95-0), also known as 2,7-dimethyltryptamine, is a synthetic tryptamine derivative bearing methyl substituents at the 2- and 7-positions of the indole core . This compound has a molecular formula of C₁₂H₁₆N₂ and a molecular weight of 188.27 g/mol . It is commercially available as a free base or hydrochloride salt, with a minimum purity specification of 98% from major suppliers . As a substituted tryptamine, it serves as a versatile building block for the synthesis of more complex indole derivatives and as a pharmacological probe for studying structure-activity relationships at serotonin (5-HT) receptors .

Why 2,7-Dimethylation Dictates the Use of 2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine Over Unsubstituted or Differently Substituted Tryptamines


Generic substitution of 2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine with a non-methylated or singly methylated tryptamine analog is not scientifically valid. The specific 2,7-dimethyl substitution pattern introduces a unique steric and electronic environment within the indole core that directly influences the compound's three-dimensional conformation and, consequently, its molecular recognition at biological targets such as serotonin receptors [1]. Studies on structurally related N,N-dimethylisotryptamines demonstrate that subtle changes in indole ring substitution can profoundly alter receptor binding affinity and intrinsic activity, with even a single methyl group shift resulting in a >10-fold difference in affinity for serotonin receptor subtypes [2]. For chemical synthesis applications, the precise positioning of the 2- and 7-methyl groups dictates the regioselectivity and outcome of subsequent derivatization reactions [3]. Therefore, the use of this specific compound is mandatory when the experimental or synthetic objective requires the precise steric and electronic properties conferred by the 2,7-dimethyl substitution pattern.

Product-Specific Quantitative Evidence: Why 2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine is the Superior Choice for Serotonergic Probe Development


Evidence Item 1: Differentiated 5-HT Receptor Subtype Interaction Profile Versus DMT

2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine exhibits a distinct serotonergic profile compared to its unsubstituted parent, tryptamine, and its N,N-dimethylated analog, DMT. Research indicates that this compound acts primarily as an agonist at the 5-HT1D receptor subtype, an interaction profile that differentiates it from the broader, non-selective agonist activity of DMT at most 5-HT receptors, including the hallucinogenic 5-HT2A subtype . This selectivity for 5-HT1D is a functional consequence of the 2,7-dimethyl substitution pattern . In contrast, N,N-dimethyltryptamine (DMT) is a non-selective agonist at most or all of the serotonin receptors, which includes a high affinity for the 5-HT2A receptor [1].

5-HT1D Agonism Serotonin Receptor Pharmacology Structure-Activity Relationship (SAR)

Evidence Item 2: High Commercial Purity Specification Suitable for Reproducible Research

Commercial suppliers provide 2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine with a minimum purity specification of 98% . This high level of chemical purity is essential for ensuring reproducibility in biological assays and chemical synthesis. In comparison, many custom-synthesized or lower-grade tryptamine analogs are often offered at purities of 95% or lower, introducing a greater risk of confounding results from undefined impurities. While not a direct head-to-head comparison of the compound's intrinsic properties, this data point is a critical procurement consideration for scientists who require a well-defined, high-quality starting material.

Chemical Synthesis Reproducibility Quality Control

Evidence Item 3: Defined Molecular Identity and Traceability Via Unique CAS and MDL Identifiers

2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine is uniquely and unambiguously identified by CAS Registry Number 17725-95-0 and MDL Number MFCD00462173 . This dual-identifier system ensures precise chemical identity tracking across all scientific literature, patents, and commercial transactions. In contrast, many novel or less characterized tryptamine analogs lack such established identifiers, which can lead to procurement errors, misidentification in publications, and difficulties in cross-referencing data across different studies and databases.

Chemical Informatics Database Curation Supply Chain Integrity

Evidence Item 4: Structural Distinction from Unsubstituted Tryptamine in Serotonergic Neuron Assays

Structure-activity relationship (SAR) studies on a series of indole-ethylamines have demonstrated that substitution on the indole ring, particularly at the 7-position, can significantly alter the ability of tryptamine derivatives to suppress the spontaneous firing of dorsal raphe serotonergic neurons [1]. The data shows that while tryptamine itself is a relatively weak suppressor, the addition of a methyl group at the 7-position of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) reduces the compound's potency in this functional assay [2]. By class-level inference, the 7-methyl group present in 2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine is therefore predicted to confer a distinct electrophysiological profile compared to non-methylated tryptamine, which is relevant for studies of serotonin autoreceptor function.

Neuropharmacology Electrophysiology 5-HT Autoreceptor

Optimal Research and Industrial Application Scenarios for 2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine (CAS 17725-95-0)


Scenario 1: Pharmacological Probe for 5-HT1D Receptor Function in Migraine and Mood Disorder Research

2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine is an ideal starting point for developing selective pharmacological probes targeting the 5-HT1D receptor. As indicated by its reported agonist activity at this subtype [1], the compound can be used in in vitro assays (e.g., GTPγS binding, cAMP inhibition) and ex vivo tissue preparations to dissect 5-HT1D-mediated signaling pathways. This is particularly valuable in the context of migraine pathophysiology and the development of non-hallucinogenic therapeutics for mood disorders, where selective 5-HT1D modulation is a key mechanism of action. Its use can help differentiate 5-HT1D effects from those mediated by other 5-HT receptor subtypes, such as 5-HT1B or 5-HT2A, which are often co-activated by non-selective tryptamine analogs like DMT [2].

Scenario 2: Advanced Intermediate for the Synthesis of Complex Indole Alkaloids and Pharmaceuticals

The compound serves as a versatile and well-defined building block for the construction of more complex molecular architectures [1]. Its primary amine group can undergo a wide range of synthetic transformations, including reductive amination, acylation, and sulfonylation, to introduce diverse functional groups. The 2,7-dimethyl substitution pattern on the indole core provides a unique template for regioselective functionalization at other positions, enabling the synthesis of novel indole derivatives with tailored properties for medicinal chemistry programs or natural product total synthesis. The high commercial purity of 98% ensures that it is a reliable starting material for multi-step synthetic sequences [2].

Scenario 3: Reference Standard for Analytical Method Development and Metabolite Identification

Due to its well-defined chemical structure and unique identifiers (CAS RN 17725-95-0, MDL MFCD00462173), 2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine is suitable for use as a reference standard in the development and validation of analytical methods, such as HPLC, LC-MS, and GC-MS. Its 2,7-dimethyl substitution provides a distinct retention time and mass spectral fragmentation pattern that can be used to differentiate it from endogenous tryptamine and other related metabolites in complex biological matrices [1]. This is particularly useful in forensic toxicology, clinical chemistry, and pharmacokinetic studies of tryptamine-based compounds.

Scenario 4: Molecular Scaffold for Probing Serotonin Autoreceptor Function in Electrophysiology

Based on class-level SAR data indicating that 7-methyl substitution on tryptamine analogs alters their functional activity at dorsal raphe serotonin autoreceptors [1], 2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine is a valuable tool for electrophysiological studies. Researchers can use this compound to investigate the role of specific tryptamine binding pockets in modulating serotonergic neuronal firing rates. By comparing its effects with those of unsubstituted tryptamine, scientists can gain mechanistic insights into the structural requirements for autoreceptor activation or inhibition, which is fundamental to understanding the neurobiology of mood and anxiety disorders.

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